2-(1-Phenylethoxy)ethan-1-amine
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Overview
Description
2-(1-Phenylethoxy)ethan-1-amine is an organic compound with the molecular formula C10H15NO. It is a derivative of phenethylamine, characterized by the presence of a phenyl group attached to an ethoxy group, which is further connected to an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(1-Phenylethoxy)ethan-1-amine may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylethoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Phenylethoxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-(1-Phenylethoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler compound with a similar structure but lacking the ethoxy group.
2-Phenylethanol: Contains a phenyl group attached to an ethanol moiety.
2-(2-Phenylethoxy)ethan-1-amine: A closely related compound with a similar structure but different substitution pattern
Uniqueness
2-(1-Phenylethoxy)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxy group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(1-phenylethoxy)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 |
InChI Key |
NPQNWCZDYSKLNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OCCN |
Origin of Product |
United States |
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